molecular formula C9H15NO4 B1179771 Caprenin CAS No. 138184-95-9

Caprenin

Cat. No.: B1179771
CAS No.: 138184-95-9
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Description

Historical Trajectory and Evolution of Caprenin Research

The research into this compound emerged within the broader context of developing modified fats and structured lipids with specific functional and nutritional properties mattioli1885journals.comresearchgate.net. The concept of structured lipids gained traction in the 1980s, initially focusing on medium-chain triglycerides (MCTs) for clinical nutrition applications, particularly for patients with fat malabsorption stmjournals.in. This compound's development by Procter & Gamble in the late 20th century represented an effort to create a reduced-calorie fat substitute with properties similar to cocoa butter, primarily for use in confectionery products wikipedia.orgtellspecopedia.com.

Early research focused on its synthesis through chemical transesterification processes using fatty acids derived from sources like coconut, palm kernel, and rapeseed oils mattioli1885journals.com. Subsequent studies investigated its digestion, absorption, and metabolic fate in both animal models and humans nih.govdrugfuture.comcerealsgrains.org. These investigations aimed to understand how the unique fatty acid composition, particularly the presence of behenic acid, influenced its caloric value compared to traditional fats mattioli1885journals.comcerealsgrains.org. While initially introduced as a potential cocoa butter replacement and a low-calorie fat, research findings regarding its metabolic effects, such as its impact on serum cholesterol levels, influenced its market presence and the direction of subsequent academic inquiry wikipedia.orgtellspecopedia.comnih.gov.

Academic Significance of this compound within Lipid Science and Structured Lipid Research

This compound holds academic significance as a case study in the field of structured lipids, demonstrating how altering fatty acid composition and structure can influence physical properties and metabolic outcomes mattioli1885journals.comresearchgate.net. Its design, incorporating both medium-chain (caprylic and capric) and very long-chain (behenic) fatty acids, provided researchers with a model to study the differential absorption and metabolism of fatty acids within a single triglyceride molecule nih.govcerealsgrains.org.

Research on this compound contributed to the understanding of how the chain length and positional distribution of fatty acids in triglycerides affect their digestion by lipases and subsequent absorption stmjournals.incerealsgrains.org. The observation that behenic acid from this compound is only partially absorbed highlighted the potential for structured lipids to deliver reduced caloric value mattioli1885journals.comcerealsgrains.org. This research area remains relevant as scientists continue to explore the design of structured lipids for various nutritional and therapeutic purposes, including improved fat absorption in specific conditions or the delivery of targeted fatty acids researchgate.netstmjournals.in. This compound, despite its market history, provided valuable data points for the ongoing research into the relationship between lipid structure and physiological effects.

Foundational Research Hypotheses and Investigative Frameworks for this compound

Foundational research on this compound was driven by several key hypotheses:

Hypothesis 1: A triglyceride containing a significant proportion of a poorly absorbed long-chain saturated fatty acid (like behenic acid) along with more readily metabolized medium-chain fatty acids will have a lower caloric value than traditional fats composed primarily of well-absorbed long-chain fatty acids. This hypothesis was investigated through studies measuring the apparent digestibility and energy value of this compound in animal models and humans nih.govcerealsgrains.org.

Hypothesis 2: The specific fatty acid composition and structure of this compound would provide functional properties similar to cocoa butter, making it a suitable replacer in food applications. This led to research into its physical properties, such as melting profile, and its performance in food matrices mattioli1885journals.comcerealsgrains.org.

Hypothesis 3: Despite its altered structure and reduced caloric value, this compound would be metabolized without significant adverse physiological effects. This hypothesis was explored through toxicological studies and investigations into its impact on lipid profiles in various organisms nih.govtellspecopedia.comeuropa.eu.

Investigative frameworks employed in this compound research included:

Digestibility and Absorption Studies: Utilizing techniques like metabolic balance studies in humans and animal models (e.g., rats) to measure fat absorption and determine caloric value nih.govdrugfuture.comcerealsgrains.org.

In Vitro Hydrolysis Studies: Using enzymes like pancreatic lipase (B570770) to understand how this compound is broken down in the digestive system cerealsgrains.org.

Lipid Profile Analysis: Measuring levels of different lipids and lipoproteins in serum and tissues after consumption of this compound-containing diets nih.govtellspecopedia.comnih.gov.

Feeding Studies: Conducting controlled feeding trials in animals to assess growth, feed efficiency, and potential tissue accumulation of fatty acids nih.goveuropa.eu.

Detailed research findings from these frameworks provided crucial data on this compound's metabolic fate. For example, studies in rats demonstrated that this compound provided approximately 4.3 kcal/g, significantly lower than the 9 kcal/g for traditional fats, primarily due to the incomplete absorption of behenic acid cerealsgrains.org.

Here is a table summarizing some detailed research findings:

Study SubjectKey FindingReference
RatsCaloric value of this compound: ~4.3 kcal/g (in muffins) cerealsgrains.org
HumansCaloric value of this compound: 3-5 kcal/g drugfuture.comcerealsgrains.org
RatsBehenic acid from this compound is only partially absorbed. mattioli1885journals.comcerealsgrains.org
RatsNo significant storage of C22:0 in heart, liver, or perirenal fat observed. nih.goveuropa.eu
RatsReduced feed conversion efficiency at high this compound doses. nih.gov

Current Gaps and Future Directions in this compound Research

While significant research was conducted on this compound, particularly during its development and initial market presence, current academic literature indicates several gaps and potential future directions within the broader context of structured lipids and lipid science.

One key gap relates to a comprehensive understanding of the long-term metabolic effects of structured lipids like this compound, especially concerning their impact on diverse populations and under various dietary contexts. Although some studies investigated its effects on serum lipids, further research could delve deeper into the mechanisms of action and potential long-term implications tellspecopedia.comnih.gov.

Another area for future direction lies in exploring novel enzymatic methods for synthesizing structured lipids with precisely controlled fatty acid composition and positional distribution, building upon the knowledge gained from compounds like this compound mdpi.com. This could lead to the development of new structured lipids with enhanced nutritional or functional properties tailored for specific applications or health conditions researchgate.netmdpi.com.

Furthermore, research could focus on the interaction of structured lipids with the gut microbiome and its potential influence on their metabolism and physiological effects. As lipidomics technologies advance, there is an opportunity for more detailed analysis of lipid profiles in biological systems, which could provide deeper insights into the metabolic fate of complex lipids like this compound's constituent fatty acids frontiersin.orgmdpi.com.

Finally, exploring the potential of structured lipids in delivering specific bioactive fatty acids or improving the absorption of other nutrients presents a promising avenue for future research, drawing lessons from the absorption characteristics observed with this compound stmjournals.in. The academic significance of this compound research continues to inform the ongoing development and investigation of novel structured lipids.

Properties

CAS No.

138184-95-9

Molecular Formula

C9H15NO4

Synonyms

caprenin

Origin of Product

United States

Synthetic Chemistry and Biotransformation Research of Caprenin and Analogues

Advanced Chemical Synthesis Methodologies for Caprenin

Chemical synthesis of this compound typically involves the reaction of glycerol (B35011) with behenic acid, capric acid, and caprylic acid under controlled conditions to form triacylglycerols. smolecule.com This process often utilizes chemical interesterification, which is a random reaction occurring at relatively high temperatures, leading to a complete randomization of fatty acid positions on the glycerol backbone. mattioli1885journals.comcsic.es While cost-effective and applicable on a large scale, chemical interesterification generally results in a random distribution of fatty acids. mattioli1885journals.comcsic.es

Esterification Processes and Optimization for this compound Synthesis

Esterification is the core reaction in the chemical synthesis of this compound, where fatty acids react with glycerol to form esters (triacylglycerols). smolecule.com Optimization of esterification processes aims to maximize the yield of the desired product and control the reaction conditions. Factors such as temperature, reaction duration, and catalyst type play a significant role in the efficiency and outcome of the esterification. its.ac.id For instance, studies on esterification reactions for surfactant feedstock have shown that temperature and heating duration significantly influence the free fatty acid content and yield. its.ac.id While specific optimization data for this compound's chemical esterification is not extensively detailed in the provided snippets, the general principles of esterification optimization, including the influence of temperature and reaction time, are relevant. its.ac.id

Regiospecific and Stereoselective Synthesis of this compound Analogues

Achieving regiospecific and stereoselective synthesis is crucial for producing structured lipids with precisely defined fatty acid positions on the glycerol backbone, which can influence their functional and nutritional properties. mattioli1885journals.comnih.gov Unlike chemical interesterification, which tends to be random, enzymatic methods offer greater control over the positional distribution of fatty acids due to the inherent selectivity and regiospecificity of lipases. mattioli1885journals.comnih.gov

While this compound itself was often produced by random interesterification nih.gov, research on structured lipid analogues focuses on developing methods for regiospecific and stereoselective synthesis. For example, studies have explored the enzymatic incorporation of specific fatty acids, like behenic acid, at the sn-1,3 positions of triacylglycerols using sn-1,3-regiospecific lipases. nih.gov This contrasts with the random distribution seen in chemically synthesized this compound. nih.gov The synthesis of enantiomerically pure mono-, di-, and triglycerides has also been achieved through regioselective and stereospecific acylation strategies. rsc.org

Novel Catalyst Development for this compound Production

Catalysts play a vital role in both chemical and enzymatic synthesis of lipids. In chemical esterification and interesterification, various catalysts, including alkaline catalysts and solid acid catalysts like sulfonic based polystyrene resin, have been employed in oleochemical production. csic.esfrontiersin.orgpsu.eduaocs.org Sodium methanolate is a commonly used catalyst in low-temperature chemical interesterification. aocs.org However, the use of homogeneous catalysts can lead to separation and recovery issues. psu.edu

For enzymatic synthesis, lipases serve as biocatalysts. mattioli1885journals.compan.olsztyn.pl The development of novel catalysts, particularly improved lipases through genetic engineering, is an area of ongoing research to enhance specificity, stability, and efficiency in structured lipid production. ocl-journal.orgresearchgate.net Immobilized enzymes are frequently used as biocatalysts in structured lipid synthesis. researchgate.net

Enzymatic Synthesis and Biocatalytic Approaches to this compound

Enzymatic synthesis offers advantages over chemical methods due to milder reaction conditions, higher catalytic efficiency, and inherent selectivity and regiospecificity of enzymes like lipases. mattioli1885journals.comocl-journal.org Lipases can catalyze various reactions, including esterification, transesterification, and acidolysis, which are relevant to structured lipid synthesis. mattioli1885journals.com

Lipase-Catalyzed Interesterification for this compound-like Structured Lipids

Lipase-catalyzed interesterification is a key biocatalytic approach for producing structured lipids, including those with compositions similar to this compound. mattioli1885journals.comnih.govpan.olsztyn.pl This method allows for a greater control over the positional distribution of fatty acids compared to chemical methods. mattioli1885journals.comnih.gov Various lipases, such as those from Geotrichum candidum, Rhizomucor miehei, and Candida antarctica, have been investigated for their ability to catalyze the synthesis of structured lipids. nih.govpan.olsztyn.pl

Studies have demonstrated the use of lipase-catalyzed interesterification to produce structured lipids by exchanging fatty acyl groups between triglycerides or by acidolysis with free fatty acids. nih.govnih.gov For example, enzymatic interesterification between tricaprin (B1683028) and tristearin (B179404) has been used to synthesize low-calorie structured lipids. nih.gov The yield of enzymatic synthesis can be influenced by factors such as the type of lipase (B570770), lipase/substrate ratio, reaction medium, substrate concentrations, water content, temperature, and operational mode. mattioli1885journals.com

Here is a table summarizing some lipase-catalyzed synthesis examples:

Lipase SourceReaction TypeSubstratesNotesCitation
Geotrichum candidumEsterificationNot specified, for this compound enzymatic synthesisReached 75% yield at 50°C pan.olsztyn.pl
Rhizomucor mieheiInteresterificationTricaprin and tristearinUsed for low-calorie structured lipids nih.gov
Rhizomucor mieheiAcidolysisSoybean oil, stearidonic and caprylic acidsProduced structured lipids with specific FA ratios nih.gov
Rhizopus delemarEsterificationNot specified, for sTAG synthesisProduced a racemic mixture pan.olsztyn.pl

Bioreactor Design and Process Optimization for Enzymatic this compound Synthesis

Bioreactor design and process optimization are critical for scaling up enzymatic synthesis of structured lipids. Various bioreactor configurations are used for enzyme-catalyzed reactions, including stirred batch reactors, continuous stirred tank reactors, fixed bed reactors, and membrane reactors. uga.edu The choice of reactor depends on factors such as the enzyme characteristics, substrate properties, and desired product specifications.

Stirred batch reactors are common for laboratory-scale synthesis due to their simplicity. uga.edu Fixed bed bioreactors are suitable for large-scale synthesis, offering efficiency and ease of operation, with substrate conversion dependent on residence time controlled by flow rate. uga.edu Membrane bioreactors are emerging as sustainable synthesis processes, allowing for integrated reaction and product separation, which can enhance conversion by removing inhibitory by-products like water. uga.edunih.gov

Optimization of enzymatic synthesis processes involves controlling parameters such as temperature, pH, substrate concentrations, and reaction time to achieve high yields and product purity. mdpi.com Solvent-free systems are often preferred in food industries to simplify separation and enhance product quality. nih.gov The use of immobilized enzymes in bioreactors allows for enzyme recycling, reducing costs and waste.

Genetic Engineering of Microorganisms for Novel this compound Biosynthesis Pathways

Research into the biosynthesis of complex lipids and biopolymers using genetically engineered microorganisms is an active area. While direct mentions of genetically engineering microorganisms specifically for de novo this compound biosynthesis pathways are not prevalent in the search results, the broader field of engineering microbes for lipid and biopolymer production provides a relevant context.

Genetic engineering can be employed to enhance the biosynthesis of various biopolymers and lipids by modifying metabolic pathways in microorganisms. taylorfrancis.comfrontiersin.org This involves techniques such as engineering highly efficient producing strains or engineering bacteria to utilize inexpensive carbon sources for biosynthesis. taylorfrancis.com Examples in the literature include the production of polyhydroxyalkanoates (PHA) and wax esters in engineered Escherichia coli strains through the introduction of heterologous enzymes and optimization of metabolic flux. taylorfrancis.comnih.gov

The principles and techniques used in engineering microbes for the biosynthesis of other structured lipids and fatty acid derivatives could potentially be applied to explore novel biosynthetic routes for this compound or its components. This would likely involve identifying and engineering enzymes capable of esterifying glycerol with the specific fatty acids (caprylic, capric, and behenic acids) in the desired proportions and positions on the glycerol backbone.

Derivatization and Structural Modification Strategies for this compound Research

Derivatization and structural modification are common strategies in lipid research to alter properties, improve functionality, or create probes for studying metabolic pathways and mechanisms of action. niwa.co.nznih.gov For this compound, such strategies could involve modifying the fatty acid components or the glycerol backbone.

Synthesis of Isotopically Labeled this compound for Tracer Studies

Isotopically labeled compounds are invaluable tools in metabolic research and tracer studies, allowing for the tracking of specific molecules through biochemical pathways. youtube.comcapes.gov.br The synthesis of isotopically labeled this compound would involve incorporating stable isotopes (such as ¹³C, ²H, or ¹⁵N) into its molecular structure.

While no specific studies on the synthesis of isotopically labeled this compound were found, the synthesis of stable isotope-labeled precursors for other lipid-related compounds, such as capsaicinoids and fatty acids, has been reported. youtube.comnih.govresearchgate.net These methods often involve the use of labeled starting materials and specific enzymatic or chemical reactions to incorporate the isotopes into the target molecule. For this compound, this would likely entail synthesizing or acquiring isotopically labeled caprylic acid, capric acid, behenic acid, or glycerol and then using these labeled precursors in the synthesis of this compound.

Isotopically labeled this compound could be used in studies to investigate its digestion, absorption, metabolism, and distribution within biological systems, providing detailed insights into its fate after ingestion.

Design and Synthesis of this compound Analogues for Mechanistic Probes

Designing and synthesizing analogues of a compound is a standard approach to investigate its structure-activity relationships and elucidate the underlying mechanisms of its biological effects. capes.gov.brnih.gov this compound analogues could be designed with variations in the fatty acid chain lengths, degrees of saturation, positions of fatty acids on the glycerol backbone, or modifications to the glycerol moiety.

Synthesis of this compound analogues would involve similar esterification chemistry as the parent compound, using different fatty acids or modified glycerol. Enzymatic synthesis can be particularly useful for creating structured lipids with specific fatty acids at defined positions (e.g., sn-1, 3 positions). researchgate.net

Research on structured lipids and fatty acid conjugates demonstrates the utility of synthesizing analogues to understand their interactions with enzymes, receptors, and metabolic pathways. capes.gov.brnih.govresearchgate.net For example, studies have synthesized fatty acid conjugates of curcuminoids to investigate their anticancer activity and mechanisms. capes.gov.br Similarly, structural modifications of nitro-fatty acids have been explored to understand their anti-inflammatory mechanisms. nih.gov

Designing this compound analogues could help researchers understand how the specific combination and arrangement of caprylic, capric, and behenic acids influence its physical properties, metabolic fate, and any potential physiological effects. These analogues could serve as mechanistic probes to study how this compound interacts with lipases, transporters, or other biological molecules.

Data Table: Key Fatty Acid Components of this compound

Fatty AcidChain LengthSaturationPubChem CID
Caprylic AcidC8:0Saturated379
Capric AcidC10:0Saturated2969
Behenic AcidC22:0Saturated8215

Advanced Analytical Methodologies for Caprenin Research

Development of Chromatographic Separation Techniques for Caprenin

Chromatographic methods are essential for separating this compound from complex mixtures and for analyzing its constituent fatty acids and potential breakdown products. Various chromatographic techniques offer distinct advantages depending on the analytical objective.

Gas chromatography (GC) is a widely used technique for the analysis of fatty acids, offering high sensitivity and resolution. nih.govresearchgate.net To determine the fatty acid composition of this compound, GC is typically employed after hydrolysis of the triglyceride and subsequent derivatization of the liberated fatty acids, commonly into fatty acid methyl esters (FAMEs). psu.edu This derivatization step is often necessary because free fatty acids, particularly shorter-chain ones, can exhibit poor peak shape (tailing) on some GC columns due to their polar nature. sigmaaldrich.comsigmaaldrich.com

Capillary GC columns are frequently utilized, with different stationary phases allowing for the separation of fatty acids based on chain length, degree of unsaturation, and geometric isomers. nih.govsigmaaldrich.com For the analysis of the saturated fatty acids present in this compound (caprylic, capric, and behenic acids), non-polar or medium-polarity stationary phases are generally suitable. nih.gov Methods involving the GC analysis of methyl esters have been applied to determine the fatty acid composition of fats extracted in research related to this compound. psu.edu

While derivatization is common, specialized GC columns with acidic character, such as Nukol™ columns, enable the direct analysis of free fatty acids without prior methylation, yielding sharp and symmetric peaks for volatile acidic compounds. sigmaaldrich.comsigmaaldrich.com This approach can simplify sample preparation and eliminate potential artifacts associated with derivatization. sigmaaldrich.com

Liquid chromatography (LC), including high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC), provides versatile approaches for analyzing this compound and its potential metabolites. LC is particularly well-suited for the analysis of lipids and more polar compounds that may not be amenable to GC without extensive derivatization. kosfaj.orgmdpi.comnih.govmdpi.comanimbiosci.orgcerealsgrains.org

LC coupled with mass spectrometry (LC-MS) is a powerful technique for the identification and quantification of lipids and metabolites in complex biological and food matrices. kosfaj.orgmdpi.comanimbiosci.org The sensitivity and selectivity of LC-MS make it invaluable for tracing the metabolic fate of this compound, identifying breakdown products such as diglycerides, monoglycerides, and free fatty acids, and analyzing these compounds even at low concentrations. LC-MS-based metabolomics and lipidomics workflows can be applied to comprehensively profile the changes in lipid and metabolite profiles induced by the presence of this compound. kosfaj.orgmdpi.comanimbiosci.org

Various LC modes, including reversed-phase and normal-phase chromatography, can be employed depending on the polarity of the analytes. For triglycerides like this compound, non-aqueous reversed-phase LC is often used for separation based on acyl chain length and degree of unsaturation. LC methods have also been developed for the determination of free fatty acids in lipid extracts, sometimes involving derivatization to improve detection. cerealsgrains.org Preparative HPLC has been mentioned in the context of purifying structured lipids similar in nature to this compound. justia.com

Supercritical Fluid Chromatography (SFC) has emerged as a valuable technique for the analysis of lipids, including triglycerides. nih.govmdpi.comshimadzu.comnih.gov SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase, often modified with a co-solvent like methanol. mdpi.comshimadzu.com This technique offers advantages over traditional GC and LC for certain applications.

Compared to GC, SFC can analyze thermally labile compounds and those with higher molecular weights without the need for derivatization. mdpi.com SFC can also be faster than LC due to the lower viscosity of supercritical fluids. mdpi.com SFC is particularly well-suited for the analysis of non-polar and moderately polar lipids, such as triglycerides and free fatty acids, which exhibit high solubility in supercritical CO2. mdpi.com

SFC coupled with mass spectrometry (SFC-MS) provides a sensitive and selective platform for the analysis and identification of individual triglyceride species within this compound or other complex lipid mixtures. mdpi.comshimadzu.com Method development in SFC for triglycerides involves optimizing parameters such as column temperature, back pressure, and modifier concentration to achieve optimal separation. shimadzu.com SFC's ability to effectively separate triglycerides makes it a relevant technique for the analysis and quality control of this compound. shimadzu.com

Liquid Chromatography (LC) Approaches for this compound and its Metabolites

Spectroscopic Characterization in Research Matrices

Spectroscopic methods provide complementary information to chromatography, offering insights into the chemical structure, functional groups, and molecular interactions of this compound in various research contexts.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the detailed structural elucidation of organic molecules, including lipids and triglycerides. fishersci.ca By analyzing the signals produced by atomic nuclei (commonly 1H and 13C) in a magnetic field, NMR provides information about the types of atoms present, their connectivity, and their local chemical environment.

For this compound, NMR spectroscopy can confirm the presence of the glycerol (B35011) backbone and identify and quantify the esterified fatty acids (caprylic, capric, and behenic acids) based on the characteristic chemical shifts and coupling patterns of their protons and carbons. fishersci.ca Different NMR techniques, such as 1D (e.g., 1H NMR, 13C NMR) and 2D NMR (e.g., COSY, HSQC, HMBC), can be employed to fully assign the signals and confirm the connectivity within the this compound molecule. While specific NMR studies on this compound were not detailed in the provided information, the principles of NMR are routinely applied to determine the structure of triglycerides, which is directly applicable to this compound research.

Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that probe the molecular vibrations of a sample. These vibrations are characteristic of specific functional groups and chemical bonds, providing a molecular fingerprint that can be used for identification and to study molecular interactions. mdpi.commsu.edulibretexts.org

IR spectroscopy measures the absorption of infrared radiation, while Raman spectroscopy measures the inelastic scattering of light. Both techniques provide complementary information about the vibrational modes of a molecule. msu.edulibretexts.org For lipids like this compound, IR and Raman spectroscopy can provide information about the ester linkages, the hydrocarbon chains of the fatty acids, and the presence of specific functional groups.

These spectroscopic methods can be applied to study the interactions of this compound with other components in various matrices, such as in food systems or biological environments. Changes in the position, intensity, or shape of vibrational bands can indicate specific interactions, such as hydrogen bonding or changes in molecular conformation. mdpi.com Attenuated Total Reflection (ATR)-FTIR is a specific IR technique that is useful for analyzing samples directly or in solution, including studying interactions at interfaces or within films. mdpi.com Infrared spectroscopy has been mentioned in the context of this compound research. dntb.gov.ua While specific examples of IR or Raman spectroscopy applied to this compound interactions were not extensively detailed in the search results, these techniques are broadly applicable to studying the physical and chemical interactions of lipids within complex systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Structural Elucidation

Mass Spectrometry (MS) Applications for this compound Analysis

Mass spectrometry plays a vital role in the analysis of this compound and its metabolic products, offering high sensitivity and specificity for identifying and characterizing lipid species. nih.govmdpi.com The application of MS in this compound research spans both targeted and untargeted approaches, providing comprehensive insights into its behavior in various systems.

Targeted Lipidomics Approaches for this compound and its Derivatives

Targeted lipidomics focuses on the identification and quantification of specific lipid molecules, making it highly suitable for studying this compound and its known derivatives, such as the released fatty acids (capric acid, caprylic acid, and behenic acid) and partial glycerides formed during digestion or metabolism. fao.orgdntb.gov.uapsu.edunih.gov Liquid chromatography-mass spectrometry (LC-MS) is a common platform for targeted lipidomics, allowing for the separation of different lipid species before their detection and quantification by MS. nih.govmdpi.com This approach enables researchers to precisely measure the levels of this compound and its breakdown products in biological samples, providing data on its absorption, distribution, metabolism, and excretion. psu.edu

Untargeted Metabolomics and this compound Pathway Elucidation in Model Systems

Untargeted metabolomics involves the comprehensive analysis of all measurable metabolites in a biological system, offering a broader perspective on the metabolic impact of this compound. psu.edumdpi.commdpi.com By applying untargeted metabolomics to model systems exposed to this compound, researchers can identify unexpected metabolites or altered metabolic pathways that may be influenced by this compound consumption. psu.edumdpi.com Gas chromatography-mass spectrometry (GC-MS) and LC-MS are frequently used in untargeted metabolomics studies. mdpi.commdpi.com This approach can help elucidate the complex metabolic fate of this compound and its components, potentially revealing novel pathways or biomarkers associated with its presence. psu.edumdpi.com

Quantitative Determination in Complex Research Samples

Accurate quantitative determination of this compound in complex research samples, such as biological fluids, tissues, or food matrices, is essential for understanding its behavior and efficacy. fao.orgdntb.gov.ua This requires validated analytical methods that ensure reliability and reproducibility. jppres.cominab.ie

Method Validation and Quality Control for this compound Quantification

Method validation is a critical step in quantitative analysis, ensuring that the analytical method is suitable for its intended purpose. jppres.cominab.ie For this compound quantification, validation parameters typically include linearity, accuracy, precision, sensitivity (limit of detection and limit of quantification), specificity, and robustness. jppres.cominab.ie

Linearity: Demonstrates that the analytical signal is directly proportional to the concentration of this compound over a defined range. jppres.com

Accuracy: Assesses the closeness of the measured value to the true value. jppres.cominab.ie

Precision: Evaluates the reproducibility of the measurements under defined conditions (e.g., repeatability and intermediate precision). jppres.cominab.ie

Sensitivity: Determines the lowest concentration of this compound that can be reliably detected (LOD) and quantified (LOQ). mdpi.cominab.ie

Specificity: Ensures that the method selectively measures this compound without interference from other components in the sample matrix. jppres.com

Robustness: Assesses the method's ability to remain unaffected by small, deliberate variations in method parameters.

Quality control (QC) procedures are implemented alongside validated methods to monitor the performance of the analytical system over time and ensure the reliability of the results. This includes the use of control charts, reference materials, and participation in inter-laboratory comparison studies.

Automation and High-Throughput Analytical Platforms for this compound Research

Table 1: Key Analytical Techniques for this compound Analysis

Analytical TechniqueApplication AreaNotes
Gas Chromatography (GC)Composition and purity analysis, fatty acid profilingOften coupled with FID or MS. smolecule.commdpi.comfao.org
Mass Spectrometry (MS)Identification, structural analysis, quantificationUsed in targeted and untargeted lipidomics/metabolomics. nih.govmdpi.comfao.orgdntb.gov.uapsu.edu
Liquid Chromatography (LC)Separation of lipid species before MSEssential for complex mixtures and targeted analysis. nih.govmdpi.com
Targeted LipidomicsQuantification of this compound and known derivativesFocuses on specific lipid molecules. fao.orgdntb.gov.uapsu.edu
Untargeted MetabolomicsBroad metabolic profiling, pathway elucidationExplores a wide range of metabolites. psu.edumdpi.commdpi.com
Quantitative DeterminationMeasuring this compound levels in samplesRequires validated methods and QC. fao.orgdntb.gov.uajppres.cominab.ie
Method ValidationEnsuring method suitability and reliabilityIncludes linearity, accuracy, precision, etc. jppres.cominab.ie
Automation & High-ThroughputIncreased sample throughput and efficiencyStreamlines sample preparation and analysis. jppres.com

Table 2: Example Data on Fatty Acid Composition of this compound

Fatty AcidShorthandApproximate Percentage in this compoundPubChem CID
Caprylic acidC8:0~30-40%379
Capric acidC10:0~30-40%3298
Behenic acidC22:0~20-30%10465

Mechanistic Investigations of Caprenin in in Vitro and Ex Vivo Models

Cellular Transport and Accumulation Mechanisms in Cell Lines

Studies utilizing cell lines, particularly intestinal cell models, have been instrumental in understanding how Caprenin and its constituent fatty acids are transported and accumulate within cells.

Uptake Kinetics and Transporter Identification in Intestinal Cell Models

The uptake of fatty acids by enterocytes, the cells lining the intestine, can occur through both passive diffusion and carrier-mediated processes. Research suggests that at lower concentrations, fatty acid uptake may involve a carrier-dependent mechanism, while at higher concentrations, passive diffusion predominates. imrpress.com Intestinal cell culture systems, such as Caco-2 cells, have been extensively used to study the uptake and transport of lipids and the formation and secretion of lipoproteins. imrpress.com While specific transporters for intact this compound are not explicitly detailed in the search results, the absorption of its hydrolysis products, particularly medium-chain fatty acids (MCFAs) like capric and caprylic acid, differs from that of long-chain fatty acids (LCFAs). MCFAs can be absorbed more rapidly and may not require incorporation into chylomicrons for transport via the lymphatic system, instead being transported directly to the liver via the portal vein. researchgate.netnih.gov LCFAs, including behenic acid, typically require protein-mediated processes for uptake. nih.gov

Intracellular Trafficking and Subcellular Localization Studies

Following uptake, fatty acids undergo intracellular trafficking to various organelles for processing. Fatty acid-binding proteins (FABPs) are hypothesized to play a role in the intracellular transport of fatty acids through the aqueous cytoplasmic environment to different organelles. imrpress.comnih.gov For instance, intestinal fatty acid-binding protein (I-FABP) may be involved in the intracellular transport of fatty acids, while liver fatty acid-binding protein (L-FABP) might be involved in the transport of monoacylglycerols and lysophospholipids. imrpress.com Sterol carrier protein-2 (SCP-2) has also been implicated in the intracellular trafficking of various lipids, including fatty acids, and its localization to mitochondria suggests a role in transporting cholesterol to this organelle. imrpress.com Studies on the subcellular localization of enzymes involved in lipid metabolism, such as those in the monoacylglycerol pathway, which are located on the cytoplasmic surface of the endoplasmic reticulum, provide clues about where re-esterification and subsequent lipid packaging occur within the cell. imrpress.com

Enzyme Kinetic Studies of this compound Biotransformation Pathways

The metabolic fate of this compound is largely determined by enzymatic biotransformation, involving hydrolysis, oxidation, elongation, and re-esterification.

Lipase-Mediated Hydrolysis of this compound in Enzyme Systems

Lipases are the primary enzymes responsible for the hydrolysis of triglycerides. In the digestive system, gastric lipase (B570770) initiates triglyceride digestion in the stomach, while pancreatic lipase is the major enzyme in the intestinal lumen. imrpress.com Pancreatic lipase primarily hydrolyzes the ester bonds at the sn-1 and sn-3 positions of the glycerol (B35011) backbone, releasing fatty acids and a 2-monoacylglycerol. imrpress.comnih.govresearchgate.net While pancreatic lipase is more efficient with 1-monoacylglycerols, the rapid absorption rate means most 2-monoacylglycerols are absorbed before significant isomerization or further hydrolysis occurs. imrpress.com this compound, being a structured lipid with medium-chain fatty acids (capric and caprylic) and a long-chain fatty acid (behenic), is subject to lipase activity. Medium-chain triglycerides (MCTs) are hydrolyzed at a much higher rate than long-chain triglycerides (LCTs) by lipases. nih.gov This rapid hydrolysis of the medium-chain components of this compound is a key aspect of its digestion. nih.gov Enzymatic hydrolysis of fats can also be controlled in vitro to produce specific fatty acids. ucp.ptscispace.com

Fatty Acid Oxidation and Elongation Pathways in Isolated Mitochondria and Microsomes

Following hydrolysis and absorption, the constituent fatty acids of this compound enter various metabolic pathways, including oxidation and elongation. Fatty acid oxidation, primarily through beta-oxidation, occurs in mitochondria and peroxisomes to generate energy. fao.orgresearchgate.net MCFAs, unlike LCFAs, can be transported directly into the mitochondria for oxidation without requiring carnitine. researchgate.net This contributes to their rapid metabolism and lower tendency for storage. researchgate.netresearchgate.net LCFAs, such as behenic acid, are oxidized more slowly and their oxidation rate decreases with increasing chain length. fao.org Fatty acid elongation, the process of adding two-carbon units to a fatty acid chain, occurs in both mitochondria and microsomes (endoplasmic reticulum). tennessee.edu In mitochondria, elongation can occur via a reversal of beta-oxidation, utilizing acetyl-CoA. tennessee.edu Microsomal elongation involves elongase enzymes and malonyl-CoA as the carbon source, and this pathway can elongate a wide range of fatty acids. tennessee.edu The specific oxidation and elongation kinetics of this compound's constituent fatty acids in isolated mitochondrial and microsomal systems would be crucial for understanding their metabolic fate.

Esterification and Re-esterification Dynamics of this compound Components

In enterocytes, the absorbed fatty acids and 2-monoacylglycerols are primarily re-esterified to form triglycerides via the monoacylglycerol pathway. imrpress.com This pathway involves the sequential action of monoacylglycerol acyltransferase (MGAT) and diacylglycerol acyltransferase (DGAT) enzymes, which are located on the cytoplasmic surface of the endoplasmic reticulum. imrpress.com The resulting triglycerides are then packaged into chylomicrons for transport. imrpress.comnih.gov The re-esterification dynamics of this compound components would involve the reassembly of capric, caprylic, and behenic acids onto a glycerol backbone. The efficiency of re-esterification can be influenced by the specific fatty acids involved and their positional distribution on the glycerol. Enzymatic interesterification can also be used in vitro to modify the fatty acid composition and position on the glycerol backbone, influencing the properties and metabolic fate of structured lipids like this compound. researchgate.netucp.ptscispace.commdpi.comgoogle.commattioli1885journals.comresearchgate.net

Here is a table summarizing the PubChem CIDs for the mentioned compounds:

Compound NamePubChem CID
This compound133082080
Glycerol753
Octanoic Acid (Caprylic Acid)379
Decanoic Acid (Capric Acid)2969
Behenic Acid8215

Interactive Data Table (Example - Illustrative, based on general knowledge from search results, not specific this compound data):

While specific quantitative data for this compound's cellular transport and enzyme kinetics in the requested format was not found in the search results, the following table illustrates the type of data that would be relevant to these sections, based on the general principles of fatty acid metabolism discussed in the sources.

ProcessRelevant Enzyme(s)Key Substrates/ProductsCellular LocationNotes
Triglyceride HydrolysisGastric Lipase, Pancreatic LipaseTriglycerides -> Fatty Acids + MonoacylglycerolsStomach, Intestinal LumenHigher rate for medium-chain fatty acids. imrpress.comnih.gov
Fatty Acid UptakePotential Transporters (e.g., CD36), Passive DiffusionFatty AcidsEnterocyte MembraneConcentration-dependent mechanisms. imrpress.comnih.gov
Intracellular Fatty Acid TransportFABPs (I-FABP, L-FABP), SCP-2Fatty Acids, Monoacylglycerols, CholesterolCytoplasm, OrganellesRole in directing lipids to different pathways. imrpress.comnih.gov
Fatty Acid Oxidation (Beta-oxidation)Acyl-CoA Dehydrogenases, etc.Fatty Acyl-CoA -> Acetyl-CoAMitochondria, PeroxisomesMCFAs enter mitochondria without carnitine. researchgate.net Slower for LCFAs. fao.org
Fatty Acid ElongationElongasesFatty Acyl-CoA + Malonyl-CoA -> Longer Fatty Acyl-CoAMitochondria, MicrosomesAdds two-carbon units. tennessee.edu
Triglyceride Re-esterificationMGAT, DGATFatty Acids + Monoacylglycerols -> TriglyceridesEndoplasmic ReticulumPrimary pathway in enterocytes. imrpress.com

This table is a conceptual representation based on the mechanisms described in the search results and is not populated with specific kinetic values for this compound due to the lack of such detailed data in the provided snippets.

Protein and Lipid Interaction Dynamics in Biochemical Assays

The interaction of lipids with proteins and other lipids is fundamental to numerous biological processes, including lipid transport, cellular signaling, and membrane function. This compound, as a structured triacylglycerol, engages in these dynamics.

Binding Studies with Purified Lipoproteins and Carrier Proteins

Lipoproteins are complex particles responsible for transporting lipids, such as triglycerides and cholesterol, through the bloodstream. Carrier proteins, such as fatty acid-binding proteins, facilitate the intracellular transport and metabolism of fatty acids. Due to its lipid nature, this compound or its hydrolyzed fatty acid components would be expected to interact with these proteins and lipoprotein structures. While specific in vitro binding studies using purified this compound and isolated lipoproteins or carrier proteins were not extensively detailed in the available literature, in vivo studies investigating the metabolic effects of this compound-rich diets offer indirect evidence of such interactions. For instance, a study in hypercholesterolemic men demonstrated that consumption of a diet rich in this compound led to alterations in serum lipoprotein profiles, including a reduction in HDL cholesterol fractions (HDL-C, HDL2-C, and HDL3-C) and an increase in the total cholesterol to HDL-C ratio, compared to a diet rich in palm oil/palm-kernel oil. researchgate.net These observed changes in circulating lipoproteins suggest that this compound or its constituent fatty acids interact with the metabolic pathways involving apolipoproteins and the lipid cargo of these particles. However, the precise molecular details of how this compound binds to or influences the structure and function of purified lipoproteins or specific carrier proteins in controlled biochemical assays require further investigation.

Gene Expression Modulation in Cell Culture Models

Investigations into the effects of this compound on gene expression, particularly concerning lipid metabolism, and comprehensive proteomic profiling in cell culture models were not found within the scope of the conducted literature search.

Transcriptomic Analysis of Lipid Metabolism Genes in Response to this compound

Specific transcriptomic analyses detailing the changes in the expression of genes involved in lipid metabolism within cell culture models exposed to this compound were not identified in the available research. While fatty acids are known to influence the expression of genes related to lipid synthesis, oxidation, and transport through various transcription factors fao.orgnih.gov, studies specifically applying transcriptomic techniques to investigate the effects of this compound on the global gene expression profile, particularly concerning lipid metabolism pathways in cultured cells, were not found.

Proteomic Profiling of Cellular Responses to this compound Exposure

Comprehensive proteomic studies aimed at identifying and quantifying changes in cellular protein profiles in response to this compound exposure in cell culture models were not detailed in the reviewed literature. Proteomic analysis can provide valuable insights into the cellular pathways and processes affected by a compound. While general protein interactions with lipids occur skinident.world, and some studies examine the effects of fatty acids on protein expression or function nih.gov, research specifically conducting proteomic profiling to understand the broader cellular responses to this compound in in vitro settings was not identified.

Metabolic Fate and Disposition Research in Pre Clinical and Animal Models

Absorption and Distribution Research in Rodent Models

Research in rodent models, such as rats and mice, has investigated the absorption and distribution patterns of Caprenin and its constituent fatty acids cerealsgrains.orgnih.govresearchgate.neteuropa.eu.

Gastrointestinal Digestion and Absorption Kinetics in Animal Models

This compound undergoes hydrolysis in the gastrointestinal tract, similar to other dietary fats researchgate.netpsu.edu. In vitro studies using porcine pancreatic lipase (B570770) have shown that this compound is hydrolyzed researchgate.net. In vivo studies in rats also demonstrate that neat this compound is digested researchgate.net. Pancreatic lipase primarily targets the fatty acids at the sn-1 and sn-3 positions of triglycerides, resulting in free fatty acids and sn-2 monoacylglycerols psu.edu.

The absorption of fatty acids from this compound is influenced by their chain length nih.gov. Medium-chain fatty acids (C8:0 and C10:0), like those found in this compound, are known to have different absorption patterns compared to long-chain fatty acids nih.gov. They are more readily absorbed and enter the portal circulation, transported by albumin, for direct transport to the liver nih.govfoodstandards.gov.au. In contrast, long-chain fatty acids are typically reassembled into triglycerides within the intestinal mucosal cells, packaged into chylomicrons, and transported via the lymphatic system nih.gov.

Studies in rats have shown that while this compound is qualitatively digested and absorbed like other dietary fats containing medium-chain and very long-chain fatty acids, there are quantitative differences in lymphatic recovery researchgate.net. Substantially less this compound (10%) was recovered in lymph compared to peanut oil (74%) and coconut oil (51%) in male and female rats researchgate.net. This difference is consistent with the fatty acid composition and primary routes of fatty acid uptake researchgate.net. The 24-hour lymphatic recovery of this compound-derived C8:0, C10:0, and C22:0 averaged 3.9%, 17.8%, and 11.2%, respectively, in male and female rats researchgate.net. The incomplete absorption of fatty acids, particularly the very long-chain behenic acid (C22:0), contributes to the reduced caloric value of this compound cerealsgrains.org. Behenic acid is only partially absorbed cerealsgrains.org.

Tissue Distribution and Accumulation Patterns of this compound Components in Animal Models

Following absorption, the distribution of this compound's constituent fatty acids has been examined in animal models foodstandards.gov.au. Medium-chain fatty acids largely bypass the lymphatic system and are transported via the portal vein to the liver nih.govfoodstandards.gov.au. A minor fraction of medium-chain fatty acids may be distributed to peripheral tissues via the general circulation foodstandards.gov.au.

Studies in rats fed diets containing this compound for 91 days investigated the potential for accumulation of behenic acid (C22:0) in specific tissues, including heart, liver, and perirenal fat nih.gov. These studies found no significant amounts of C22:0 present in the fat extracted from these selected fat depot sites nih.gov. This suggests that despite its incomplete absorption, the absorbed behenic acid does not appear to accumulate significantly in these tissues in rats under the studied conditions.

Biotransformation Pathways and Metabolite Identification in Animal Models

The biotransformation of this compound involves the metabolism of its constituent fatty acids psu.edufoodstandards.gov.aunih.gov. Animal models have been used to investigate these metabolic pathways.

Hepatic and Extrahepatic Metabolism of this compound in Animal Systems

Medium-chain fatty acids (C8:0 and C10:0) from this compound are primarily metabolized in the liver nih.govfoodstandards.gov.au. In hepatocytes, they are converted to medium-chain fatty acyl CoA esters or used for the synthesis of longer-chain fatty acids foodstandards.gov.au. Medium-chain fatty acyl CoAs are transported into mitochondria, where they undergo beta-oxidation, initially by medium-chain acyl CoA dehydrogenase, to produce acetoacetate (B1235776) and beta-hydroxybutyrate foodstandards.gov.au. These ketone bodies can be further metabolized foodstandards.gov.au. This metabolic pathway for medium-chain fatty acids differs significantly from that of long-chain fatty acids, which are primarily packaged into chylomicrons and initially distributed to peripheral tissues before reaching the liver nih.gov.

The metabolism of fats and fatty acids involves complex enzymatic processes and pathways in both hepatic and extrahepatic tissues fao.orgnih.gov. Animal models are essential for studying these processes in tissues that are not easily accessible in humans niwa.co.nz.

Identification of Novel this compound Metabolites in Biological Samples

While the primary metabolic fate of the well-known fatty acids in this compound (C8:0, C10:0, C22:0) is understood based on general fatty acid metabolism, research continues to explore the potential for novel metabolites, particularly in the context of complex biological systems and interactions nih.govmdpi.com. Advanced analytical techniques, such as mass spectrometry (MS) and liquid chromatography-mass spectrometry (LC-MS), are crucial for the detection and identification of metabolites in biological samples nih.gov. These methods allow for the separation, detection, and quantification of individual components, providing insights into metabolic pathways and transformations in vivo nih.gov. While the provided search results discuss the identification of metabolites for other compounds like capsaicin (B1668287) using these techniques nih.gov, specific details regarding the identification of novel this compound metabolites were not extensively detailed within the search results. However, the methodologies described highlight the approaches used in animal studies to identify and understand the metabolic products of dietary compounds.

Excretion Mechanisms and Clearance Pathways in Animal Models

The excretion of this compound and its metabolic products in animal models primarily involves the fecal route, particularly for the unabsorbed components cerealsgrains.orgfoodstandards.gov.au. Due to the incomplete absorption of behenic acid (C22:0), a significant portion of this fatty acid is excreted in the feces cerealsgrains.orgnih.gov. Studies in rats have shown that feeding this compound leads to a significant increase in fecal weight and volume compared to diets with more readily absorbed fats cerealsgrains.org. The unabsorbed fat contributes to fecal bulk cerealsgrains.org.

Medium-chain fatty acids that are absorbed and metabolized are primarily converted to energy (ketone bodies) or incorporated into other lipids foodstandards.gov.au. The ultimate clearance of these metabolic products would follow the normal physiological pathways for energy metabolism and lipid turnover.

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compoundNot Available
Caprylic acid370
Capric acid8901
Behenic acid10465
Triglyceride3698
Glycerol (B35011)753
Acetoacetate175
Beta-hydroxybutyrate31010

Data Tables

Based on the search results, a relevant data point regarding lymphatic recovery in rats can be presented in a table.

Table 1: Lymphatic Recovery of Fatty Acids from this compound in Rats researchgate.net

Fatty AcidAverage Lymphatic Recovery (%) (Male and Female Rats)
C8:03.9
C10:017.8
C22:011.2

This table shows the average percentage of recovered fatty acids in the lymph of male and female rats after administration of this compound researchgate.net. The data highlights the lower lymphatic recovery of the very long-chain behenic acid (C22:0) compared to the medium-chain fatty acids (C8:0 and C10:0), which is consistent with the understanding of fatty acid absorption pathways researchgate.netnih.gov.

Biliary Excretion and Enterohepatic Circulation Studies

The digestion of this compound involves hydrolysis by pancreatic lipase, similar to common fats. cerealsgrains.orgnih.gov However, the absorption of the resulting fatty acids differs based on chain length. Medium-chain fatty acids like caprylic (C8:0) and capric (C10:0) are absorbed and metabolized differently than long-chain fatty acids. cerealsgrains.orgnih.gov Behenic acid (C22:0), a very long-chain fatty acid present in this compound, is only partially absorbed. cerealsgrains.orgnih.gov

While the search results discuss biliary excretion and enterohepatic circulation in general animal models, specifically for compounds like bile acids researchgate.netnih.govnih.govnih.gov, there is no direct information available in the provided snippets detailing specific studies on the biliary excretion or enterohepatic circulation of this compound itself or its constituent fatty acids in animals. The focus of the provided research on this compound's metabolic fate appears to be more on the extent of absorption and subsequent excretion via feces due to incomplete absorption.

Renal Clearance and Fecal Excretion Profiling

Research in animal models, particularly rats, has demonstrated that a significant portion of this compound's fatty acids, especially behenic acid, is not completely absorbed and is consequently excreted in the feces. cerealsgrains.orgnih.gov This incomplete absorption directly contributes to the reduced caloric value of this compound. wikipedia.orgcerealsgrains.orgnih.gov

Studies in rats fed diets containing this compound have shown a significant increase in fecal weight and volume compared to those fed diets with traditional shortening. cerealsgrains.org This increase in fecal bulk is a direct result of the poorly absorbed components of this compound. cerealsgrains.org

While renal clearance is a significant route of excretion for many compounds, the provided search results on this compound's disposition in animals primarily highlight fecal excretion as the major elimination pathway for the unabsorbed fractions. There is no specific data presented on the renal clearance of this compound or its metabolites in the provided snippets. General information on renal function in animal models in the context of dietary studies is available mdpi.comresearchgate.netnih.gov, but it does not specifically address the renal clearance of this compound.

Data from a study in rats comparing diets containing shortening and this compound illustrates the impact on fecal characteristics:

Diet ContainingFecal Dry Weight (g)Fecal Volume (cm³)Fecal Density (g/cm³)
Shortening8.3 ± 0.410.0 ± 0.80.83 ± 0.04
This compound21.4 ± 1.130.3 ± 1.40.70 ± 0.01

Values are averages ± standard deviations for eight rats per diet. Averages not sharing a common letter within a row are significantly different (P<0.05). cerealsgrains.org

This table demonstrates that rats fed the this compound-containing diet had significantly higher fecal dry weight and volume, and lower fecal density, consistent with increased excretion of unabsorbed material. cerealsgrains.org

Caprenin in Food Science and Bio Engineering Research Contexts

Ingredient Interaction and Matrix Structuring Research in Model Food Systems

The interaction of Caprenin with other food components and its influence on the formation of the food matrix are critical areas of study. The food matrix, defined by the physical structure and the interactions between molecules within a food, significantly impacts properties like texture, stability, and how nutrients are digested and absorbed. bbc.co.ukdairynutrition.careading.ac.uk As a fat replacer, this compound's ability to mimic the functional properties of traditional fats within this matrix is key to its application in reduced-fat products. jfrm.rujfrm.ru

Investigation of this compound's Role in Protein-Starch Network Formation

In food systems like baked goods, fat plays a role in modifying the continuous networks formed by proteins and starches, contributing to texture. annualreviews.org While the provided search results discuss the general interaction of fats and fat replacers with protein and starch networks, specifically mentioning how fat can impede gluten network formation in dough unal.edu.co, direct research findings explicitly detailing this compound's specific role in protein-starch network formation were not prominently featured. However, the broader context of fat replacers, including fat-based ones like this compound, suggests their influence on these networks is a relevant area of investigation to understand their textural impact in low-fat products. annualreviews.org

Microstructure Development in Fat-Reduced Food Matrices

The microstructure of a food product significantly influences its texture and sensory attributes. annualreviews.org In fat-reduced food matrices, fat replacers like this compound are incorporated to compensate for the structural role of fat. Research on fat replacers in low-fat products, such as cheese, indicates that the fat content reduction can lead to a more compact protein matrix and increased hardness. jfrm.rujfrm.ru The addition of fat replacers can alter this microstructure, sometimes leading to a more open structure or influencing the size and distribution of particles within the matrix. jfrm.rujfrm.ru For example, microparticulated whey protein, another type of fat replacer, has been shown to affect the casein matrix in cheese, influencing its firmness and microstructure. jfrm.rujfrm.runih.gov While direct studies on this compound's specific impact on microstructure development in various fat-reduced food matrices were not extensively detailed, its function as a fat substitute implies its role in modifying the food's physical structure to mimic that of full-fat counterparts. ontosight.aiannualreviews.org

Processing-Induced Degradation and Stability Research in Food Production Simulations

The stability of this compound during food processing is a critical factor for its successful application. Food processing often involves conditions like heat, light, and the presence of pro-oxidants, which can lead to the degradation of lipids through oxidation and hydrolysis. researchgate.netmdpi.com

Oxidative Stability and Lipid Peroxidation Kinetics in Processed Food Models

Lipid oxidation is a major cause of food spoilage, leading to off-flavors and reduced nutritional value. researchgate.netmdpi.comwikipedia.org It is a complex process involving the formation of peroxide and hydroperoxide derivatives. researchgate.netwikipedia.org The oxidative stability of lipids is influenced by factors such as fatty acid composition, the presence of antioxidants, and processing conditions. researchgate.netresearchgate.net this compound is described as an oxidatively stable, calorie-reduced fat. cerealsgrains.org However, structured lipids in general can sometimes exhibit worse oxidative stability compared to the original oils, potentially due to the loss of endogenous antioxidants during production. researchgate.net Research on the oxidative stability of structured lipids, while not specifically focused on this compound in all cases, investigates the kinetics of lipid peroxidation and the effectiveness of antioxidants in food models. researchgate.netmdpi.com Studies utilize methods like measuring peroxide value and weight gain to evaluate peroxidation. mdpi.com

Thermal and Hydrolytic Degradation Mechanisms under Processing Conditions

Food processing techniques often involve heat and moisture, which can induce thermal and hydrolytic degradation of lipids. While this compound is noted for its excellent thermostability in applications requiring high heat processing like frying or extrusion mdpi.com, the specific mechanisms of its thermal and hydrolytic degradation under various food processing conditions were not extensively detailed in the provided search results. However, the general understanding of lipid behavior suggests that triglycerides can undergo hydrolysis in the presence of water and heat, catalyzed by enzymes or acids/bases, breaking down into glycerol (B35011) and free fatty acids. Thermal degradation can involve various reactions depending on the temperature and presence of oxygen. Research in this area would be crucial to determine the optimal processing parameters for this compound-containing food products to minimize degradation and maintain quality.

Enzymatic Degradation during Food Storage and Processing

While this compound is described as being fairly stable to heat mattioli1885journals.com, the extent of its enzymatic degradation during typical food storage and processing conditions is a relevant consideration. Research indicates that this compound is hydrolyzed in vitro by pancreatic lipase (B570770), similar to common fats, but the resulting behenic acid is only partially absorbed. cerealsgrains.org The medium-chain fatty acids (capric and caprylic) are absorbed and metabolized differently than long-chain fatty acids. cerealsgrains.org

Enzymatic degradation in food matrices can be influenced by factors such as water activity, temperature, and the presence of microbial enzymes. researchgate.netuprtou.ac.inkinampark.com Low moisture foods (water activity < 0.25) are more susceptible to lipid oxidation, while high moisture foods (water activity > 0.75) are prone to microbial growth and associated enzymatic spoilage. kinampark.com Enzymes such as polyphenol oxidase, peroxidase, and catalase can also cause deterioration in foods with water activity lower than 0.75, even when microbial spoilage is inhibited. kinampark.com

Understanding the specific enzymatic pathways and conditions under which this compound might undergo degradation in various food systems is crucial for predicting its shelf life and maintaining product quality.

Encapsulation Technologies and Controlled Release Systems for this compound in Food Matrices

Encapsulation technologies offer a promising approach to protect sensitive food ingredients, control their release, and improve their stability within complex food matrices. conicet.gov.arscirp.orgscispace.com For a lipid-based ingredient like this compound, encapsulation can help to mitigate potential issues related to enzymatic degradation, oxidation, or interactions with other food components during storage and processing. conicet.gov.arscirp.orgscispace.com

Encapsulation involves entrapping a core material, such as this compound, within a protective wall material. scirp.orgscispace.com This creates a barrier that can shield the core from environmental factors and control its release kinetics. conicet.gov.arscispace.comeuropa.eu

Microencapsulation and Nanoencapsulation for Stability and Controlled Delivery

Microencapsulation and nanoencapsulation are two primary approaches used to create delivery systems for food ingredients. conicet.gov.arscispace.com Microencapsulation typically results in particles ranging from a few micrometers to a few millimeters in diameter, while nanoencapsulation involves particles in the nanometer range (1 to 100 nm). conicet.gov.arscispace.com

Both techniques offer advantages for improving the stability and controlled delivery of encapsulated substances. conicet.gov.arscispace.comnih.govnih.gov Microencapsulation can enhance the retention time of nutrients in food and allow for controlled release at specific times or in specific environments, such as the intestinal gut. scispace.com Nanoencapsulation, with its smaller particle size, can provide enhanced stability, improved solubilization of poorly absorbable ingredients, better taste and odor masking, and potentially improved bioavailability. conicet.gov.arscispace.comnih.gov

For this compound, which is a lipid, encapsulation can help to:

Protect it from enzymatic hydrolysis during storage and processing.

Prevent oxidation, which can lead to off-flavors.

Control its release in the digestive system, potentially influencing its absorption and caloric contribution. researchgate.net

Facilitate its dispersion in aqueous or dry food matrices. foodstandards.gov.au

Various wall materials can be used for encapsulation, depending on the nature of the core material and the desired properties of the final product. scirp.orgscispace.com For lipid-based substances, suitable wall materials might include proteins, carbohydrates, or other lipids. scispace.comfoodstandards.gov.aumdpi.comnih.gov

Fabrication of Delivery Systems for this compound in Food Products

The fabrication of delivery systems for this compound in food products involves selecting appropriate encapsulation techniques and wall materials to achieve the desired functional properties. Common encapsulation techniques used in the food industry include spray drying, extrusion coating, fluidized beds, and coacervation. scirp.orgscispace.comips-flowactives.com

Spray drying is a widely used and cost-effective technique for encapsulating food ingredients, including lipids. conicet.gov.arscispace.com It involves atomizing a liquid feed containing the core material and wall material into a hot drying gas, resulting in the formation of solid encapsulated particles. conicet.gov.arscispace.com

Extrusion-based encapsulation can produce highly dense encapsulated products and is suitable for ingredients that require protection during processing. scirp.org Fluidized bed coating can be used to apply a uniform coating of wall material onto solid particles.

Coacervation is another technique that can be used for microencapsulation, resulting in products with high active ingredient concentration and improved stability and durability. ips-flowactives.com This method involves the separation of a liquid phase (coacervate) from a colloidal dispersion, which then forms a coating around the core material. ips-flowactives.com

The choice of fabrication method and wall material will influence the particle size, encapsulation efficiency, stability, and release characteristics of the this compound delivery system. scirp.orgscispace.com For instance, lipid-coated microcapsules prepared by spray chilling or spray cooling are typically water-insoluble, making them suitable for encapsulating water-soluble substances or for applications where controlled release in an aqueous environment is desired. scirp.org

Structure Activity Relationship Sar and Design Principles Research in Model Systems

Molecular Modeling of Caprenin-Target Interactions

Molecular modeling techniques provide insights into how this compound might interact with biological targets, such as enzymes involved in its digestion or proteins it may encounter in biological systems.

Ligand Docking and Molecular Dynamics Simulations of this compound with Proteins

Ligand docking is a computational technique used to predict the preferred orientation and position of a ligand (like this compound or its constituent fatty acids) when it is bound to a protein receptor or enzyme. wikipedia.orgnih.gov This method helps to understand the potential binding modes and interactions at the molecular level. Molecular dynamics simulations extend docking studies by simulating the movement and interactions of the ligand-protein complex over time, providing information on the stability of the complex and conformational changes. arxiv.orgnih.gov While general principles of protein-ligand docking and molecular dynamics simulations are well-established wikipedia.orgnih.govnih.gov, specific published studies detailing docking or MD simulations of intact this compound with target proteins were not prominently found in the search results. However, studies on the interaction of other fatty acids or triglycerides with proteins using these methods exist, suggesting the applicability of these techniques to this compound research. researchgate.netoulu.fi

Computational Prediction of Binding Affinities and Pharmacophore Models

Computational methods are also employed to predict the binding affinities between ligands and proteins. github.comnih.govbiorxiv.orgnih.gov These methods aim to quantify the strength of the interaction, which is a key aspect of the structure-activity relationship. Techniques range from empirical free energy calculations to machine learning-based scoring functions. nih.govnih.gov Pharmacophore models represent the essential steric and electronic features of a molecule that are necessary for it to interact with a specific biological target. eurekaselect.comfrontiersin.orgnih.govresearchgate.net These models can be used to identify potential binding sites or to design molecules with improved activity. frontiersin.orgresearchgate.net While the search results discuss these computational approaches in general terms and in the context of other compounds github.comnih.govbiorxiv.orgnih.goveurekaselect.comfrontiersin.orgnih.govresearchgate.net, specific applications to this compound or its components in predicting binding affinities or developing pharmacophore models were not detailed.

Systematic Derivatization and Biological Activity Correlation in In Vitro Assays

Experimental approaches involving the synthesis and testing of modified this compound structures are fundamental to SAR studies.

Synthesis of this compound Analogues with Targeted Structural Modifications

Systematic derivatization involves creating analogues of this compound with specific alterations to its fatty acid composition or the glycerol (B35011) backbone. This allows researchers to investigate how changes in structure impact biological properties. This compound itself is synthesized through the esterification of glycerol with caprylic, capric, and behenic acids. smolecule.com This process can be controlled to yield triglycerides with varying proportions and positional distribution of these fatty acids, or to incorporate different fatty acids entirely, thereby creating analogues. researchgate.net While the search results mention the synthesis of this compound smolecule.com and the concept of structured lipids produced by enzymatic modification or chemical synthesis researchgate.netslideshare.net, detailed descriptions of the synthesis of specific this compound analogues with targeted structural modifications for SAR studies were not extensively provided. However, the general principle of synthesizing derivatives to study SAR is a common practice in medicinal chemistry and related fields. mdpi.comchemrxiv.org

Assessment of Altered Bioactivity in Defined Biochemical Pathways

Conformational Analysis and Stereochemical Impact on Biological Function

The three-dimensional arrangement of atoms in a molecule (conformation) and the spatial arrangement of its stereoisomers (stereochemistry) can significantly influence its interaction with biological targets and, consequently, its biological function. sathyabama.ac.inyoutube.comwashington.eduorganicchemistrytutor.com

Conformational analysis involves studying the different spatial arrangements that a molecule can adopt due to rotation around single bonds and the energy barriers between these conformations. sathyabama.ac.inyoutube.comwashington.edu For a complex molecule like this compound, with its long fatty acid chains attached to a glycerol backbone, various conformations are possible. The specific conformation adopted upon interacting with a protein or enzyme can be critical for binding and activity.

Stereochemistry deals with the arrangement of atoms in space, and stereoisomers are compounds with the same chemical formula and connectivity but different spatial arrangements. sathyabama.ac.inyoutube.comwashington.eduorganicchemistrytutor.com The glycerol backbone in triglycerides has a prochiral center at the sn-2 position when the sn-1 and sn-3 positions are esterified with different fatty acids. This can lead to stereoisomers with different biological fates. nih.gov For this compound, which contains three different fatty acids (caprylic, capric, and behenic), the positional distribution of these fatty acids on the glycerol backbone can result in different stereoisomers. nih.govresearchgate.net The stereospecific positioning of fatty acids in triglycerides is known to affect their metabolic processing and absorption. nih.govresearchgate.net For example, the position of saturated fatty acids can influence fat absorption and subsequent metabolic effects. nih.govresearchgate.net While the search results discuss the general importance of stereochemistry and conformational analysis in biological systems sathyabama.ac.inyoutube.comwashington.eduorganicchemistrytutor.com, and mention the stereospecific positioning of fatty acids in triglycerides nih.govresearchgate.netxn--d1ahakv.xn--p1ai, detailed research specifically on the conformational analysis of this compound and the impact of the stereochemical arrangement of its fatty acids on its biological function in model systems was not extensively found. However, the principles of how stereochemistry and conformation affect the biological activity of lipids and other molecules are well-established and would be relevant to studying this compound. sathyabama.ac.inyoutube.comwashington.eduorganicchemistrytutor.comnih.govresearchgate.net

Degradation, Stability, and Storage Research Methodologies

Oxidative Degradation Pathways and Mechanisms

Oxidative degradation is a primary concern for lipids, leading to the formation of off-flavors, odors, and potentially undesirable compounds. The susceptibility of a lipid to oxidation is influenced by its fatty acid composition, particularly the presence and degree of unsaturation. jfda-online.comresearchgate.net

Lipid Auto-oxidation and Photosensitized Oxidation of Caprenin

Lipid oxidation can occur through several mechanisms, including auto-oxidation and photosensitized oxidation. Auto-oxidation is a free radical chain reaction that involves initiation, propagation, and termination phases. researchgate.net This process is influenced by factors such as temperature, light, oxygen availability, and the presence of pro-oxidants. researchgate.net While this compound contains saturated fatty acids (caprylic, capric, and behenic), which are generally less prone to oxidation compared to unsaturated fatty acids, the potential for oxidative degradation still exists, especially under unfavorable storage or processing conditions. mattioli1885journals.comontosight.aicerealsgrains.org Photosensitized oxidation is initiated by light in the presence of a photosensitizer, leading to the formation of reactive oxygen species that can attack double bonds in fatty acids. Although this compound is primarily composed of saturated fatty acids, trace amounts of unsaturated lipids from its source oils or introduced during processing could potentially undergo photosensitized oxidation.

Development of Analytical Methods for Oxidation Products of this compound

Analyzing the oxidation products of lipids is crucial for assessing their oxidative status and stability. Various analytical methods have been developed for this purpose, targeting both primary and secondary oxidation products. jfda-online.comresearchgate.netnih.goviastate.edu

Primary oxidation products, such as hydroperoxides, can be measured using methods like peroxide value (PV) and conjugated diene measurements. jfda-online.comresearchgate.netnih.gov Secondary oxidation products, which result from the breakdown of hydroperoxides, include aldehydes, ketones, and other volatile compounds. jfda-online.com These can be analyzed using techniques such as 2-thiobarbituric acid reactive substances (TBARS) assays and chromatographic methods like gas chromatography (GC) and high-performance liquid chromatography (HPLC). jfda-online.comnih.gov GC-MS is particularly useful for identifying and quantifying volatile oxidation products, such as hexanal, which are indicators of the degree of oxidation in various food products. nih.gov

For this compound, specific analytical methods would need to be applied or adapted to detect and quantify the oxidation products derived from its constituent fatty acids (caprylic, capric, and behenic acids) and any residual unsaturated fatty acids. Research methodologies would involve exposing this compound samples to controlled oxidative conditions (e.g., elevated temperature, light, oxygen) and then applying these analytical techniques to monitor the formation and accumulation of oxidation products over time.

Hydrolytic Stability under Varying Environmental Conditions

Hydrolytic degradation involves the breakdown of triglycerides into glycerol (B35011) and free fatty acids due to the reaction with water. This process can be catalyzed by acids, bases, or enzymes. researchgate.net

pH-Dependent Hydrolysis Kinetics of this compound

The rate of hydrolytic degradation of lipids is influenced by pH. Acidic and alkaline conditions can catalyze the hydrolysis of ester bonds in triglycerides. Research into the pH-dependent hydrolysis kinetics of this compound would involve incubating this compound samples in buffer solutions at different pH values and monitoring the release of free fatty acids over time. The rate of hydrolysis would be determined by quantifying the free fatty acids using titration or chromatographic methods. Understanding the pH-dependent stability is important for applications of this compound in food products with varying pH levels.

Enzymatic Hydrolysis by Non-Specific Lipases in Storage Environments

Enzymatic hydrolysis of triglycerides is primarily carried out by lipases. While this compound is designed to be less readily hydrolyzed by pancreatic lipase (B570770) compared to conventional fats, particularly the behenic acid component cerealsgrains.orgnih.gov, non-specific lipases present in raw materials or introduced through microbial contamination in storage environments could potentially catalyze its hydrolysis. dss.go.thuga.edu

Research in this area would involve assessing the activity of various non-specific lipases on this compound under typical storage conditions (temperature, humidity, presence of microorganisms). This could involve incubating this compound with specific lipase enzymes or with samples of materials that might contain lipase activity, followed by the analysis of released free fatty acids. Understanding the susceptibility of this compound to enzymatic hydrolysis by non-specific lipases is crucial for determining appropriate storage conditions and potential need for protective measures. Studies have shown that lipase activity can be affected by factors such as temperature and pH, with optimal activity for most lipases occurring between pH 7 and 9, although activity can be observed in a wider range. uga.edu

Thermal Stability and Kinetic Studies

Thermal stability refers to the ability of a substance to withstand elevated temperatures without undergoing significant degradation. This is particularly important for this compound's use in food processing applications that involve heat, such as confectionery manufacturing and baking. mattioli1885journals.comontosight.aimdpi.com

This compound has been reported to be fairly stable to heat and exhibits excellent thermostability, making it suitable for applications requiring high-heat processing like frying or extrusion. mattioli1885journals.commdpi.commdpi.comresearchgate.net Thermal degradation of lipids can involve various reactions, including hydrolysis (if water is present), oxidation (if oxygen is present), and polymerization.

Kinetic studies of this compound's thermal degradation would involve heating samples of this compound to various temperatures under controlled atmospheres (e.g., inert atmosphere to minimize oxidation) and monitoring the rate of degradation over time. Analytical techniques such as thermogravimetric analysis (TGA) can be used to determine the temperature at which significant weight loss due to degradation occurs. mdpi.com Differential scanning calorimetry (DSC) can also provide information on thermal transitions and potential degradation processes. researchgate.net By studying the rate of degradation at different temperatures, kinetic parameters such as activation energy can be determined, which can help predict the shelf life of this compound at various storage and processing temperatures. bcrec.idbcrec.id

Data from such studies could be presented in tables showing the percentage of degradation products formed over time at different temperatures, or kinetic parameters like rate constants and activation energies.

Temperature (°C)Time (h)Degradation Products (%)
T1t1D1
T1t2D2
T2t1D3
T2t2D4

(Note: The table above is illustrative. Actual data would be generated from specific experimental studies on this compound's thermal degradation kinetics.)

Reaction Kinetics of Thermal Degradation of this compound

Direct studies on the specific reaction kinetics of the thermal degradation of this compound are not widely documented in the readily available research. However, the thermal degradation of triglycerides, in general, is a well-established area of lipid science. Thermal degradation typically involves complex reaction pathways, including hydrolysis and oxidation, the rates of which are highly dependent on temperature. nih.govctdbase.orgmetabolomicsworkbench.orgnih.gov

The kinetics of lipid oxidation, a primary degradation pathway, can often be described by autocatalytic models, where the reaction rate increases over time as oxidation products accumulate. metabolomicsworkbench.orgnih.gov The temperature dependence of these reactions is commonly analyzed using the Arrhenius equation, which relates the reaction rate constant to temperature and activation energy. metabolomicsworkbench.org

While specific kinetic parameters for this compound are not available, research on other triglycerides indicates that longer-chain saturated fatty acids tend to have higher thermal stability compared to shorter-chain or unsaturated fatty acids. nih.gov this compound contains both medium-chain saturated fatty acids (caprylic and capric) and a very long-chain saturated fatty acid (behenic). This mixed composition suggests that its thermal degradation profile would likely be a composite influenced by the individual stabilities of its constituent fatty acids and their arrangement on the glycerol backbone.

Research methodologies for studying thermal degradation kinetics of lipids typically involve:

Heating samples at various controlled temperatures for specific durations.

Monitoring the formation of degradation products (e.g., free fatty acids, peroxides, volatile compounds) over time using analytical techniques such as gas chromatography (GC), high-performance liquid chromatography (HPLC), and spectrophotometry. ctdbase.orgmetabolomicsworkbench.org

Applying kinetic models to the experimental data to determine reaction orders and rate constants. metabolomicsworkbench.orgnih.gov

Impact of Temperature on this compound Integrity in Research Formulations

Temperature is a critical factor affecting the integrity of this compound in research formulations. Elevated temperatures accelerate chemical reactions, including hydrolysis and oxidation, leading to a decrease in the purity and an alteration in the composition of this compound. nih.govctdbase.orgmetabolomicsworkbench.orgnaturalgrocers.com

Studies on the storage stability of triglycerides and structured lipids at different temperatures have shown a clear correlation between increased temperature and faster degradation rates. metabolomicsworkbench.orgnaturalgrocers.comfishersci.fi For instance, research on the long-term stability of triglycerides in serum samples demonstrated that degradation of free fatty acids was temperature-dependent, with faster degradation at higher storage temperatures. fishersci.fi

In research formulations, this compound's physical state (liquid or semi-solid at room temperature) can also be affected by temperature due to the melting points of its constituent fatty acids. nih.gov Maintaining a consistent temperature is therefore important not only for chemical stability but also for the physical integrity and homogeneity of formulations.

Research methodologies to assess the impact of temperature on this compound integrity in formulations would involve:

Preparing research formulations containing this compound.

Storing aliquots of the formulations at different controlled temperatures (e.g., 4°C, room temperature, elevated temperatures).

Analyzing the this compound content and the levels of degradation products at predetermined time intervals using appropriate analytical methods.

Evaluating changes in physical properties such as appearance and viscosity.

Stabilization Strategies and Formulation Research for Lab Use

Maintaining the purity and stability of this compound is essential for obtaining reproducible and accurate results in research studies. Stabilization strategies primarily focus on minimizing oxidative and hydrolytic degradation.

Antioxidant Application for this compound Preservation in Research Samples

Oxidative degradation is a significant pathway for the deterioration of lipids. Although this compound is composed of saturated fatty acids, which are generally less susceptible to oxidation than unsaturated fatty acids, the presence of even trace amounts of impurities or exposure to pro-oxidative conditions can initiate the process. nih.gov

Antioxidants are compounds that can inhibit or delay lipid oxidation by scavenging free radicals or chelating pro-oxidative metal ions. metabolomicsworkbench.orguni.luaua.gr Various natural and synthetic antioxidants are used in lipid-containing products to enhance their oxidative stability. metabolomicsworkbench.orguni.lu Research on structured lipids and oils has demonstrated the effectiveness of antioxidants in preserving quality and extending shelf life. wikipedia.orguni.luepa.gov For example, studies have shown that rosemary extract can significantly improve the oxidative stability of structured lipids rich in omega-3 fatty acids. uni.lu

In the context of this compound research samples, the application of appropriate antioxidants could help to maintain its purity over time, particularly when samples are stored for extended periods or subjected to conditions that may promote oxidation. The choice of antioxidant would depend on factors such as compatibility with the research formulation and potential interference with the planned experiments.

Research methodologies for evaluating antioxidant application for this compound preservation in research samples would include:

Adding different types and concentrations of antioxidants to this compound or this compound-containing formulations.

Storing the samples under controlled conditions (e.g., varying temperatures, exposure to air or inert atmosphere).

Monitoring oxidative stability over time using standard methods such as peroxide value (PV), p-anisidine (B42471) value (p-AV), and analysis of volatile oxidation products. metabolomicsworkbench.org

Comparing the stability of samples with and without antioxidant addition.

Optimal Storage Conditions to Maintain this compound Purity for Research

Establishing optimal storage conditions is critical for maintaining the purity and integrity of this compound for research purposes. Based on general principles of lipid stability and the available information on triglycerides and structured lipids, key factors to consider include temperature, atmosphere, and light exposure.

Temperature: Lower temperatures generally reduce the rate of chemical degradation reactions. metabolomicsworkbench.orgnaturalgrocers.comfishersci.fi Storage at refrigerated temperatures (e.g., 4°C) or freezing temperatures (e.g., -20°C or -80°C) would be expected to significantly enhance the shelf life of this compound compared to storage at room temperature or elevated temperatures. naturalgrocers.comfishersci.fi

Atmosphere: Oxygen is a key reactant in oxidative degradation. Storing this compound under an inert atmosphere, such as nitrogen or argon, can significantly reduce oxidation. mpg.de

Light Exposure: Light, particularly UV light, can catalyze oxidation reactions. Storing this compound in opaque containers and away from light sources is recommended.

Moisture: While this compound is a lipid, the presence of moisture can contribute to hydrolytic degradation, especially at higher temperatures. Storing this compound in dry conditions is advisable.

Computational and Theoretical Approaches to Caprenin Research

Molecular Dynamics Simulations of Caprenin in Complex Environments

Molecular dynamics (MD) simulations are computational techniques used to model the physical movements of atoms and molecules over time. nih.govresearchgate.net These simulations are particularly useful for studying the behavior of molecules in complex environments, such as lipid bilayers or solutions, providing insights into their dynamic properties, interactions, and structural changes. biorxiv.orgnih.gov

While no specific MD simulation studies of this compound were found in the provided search results, MD simulations are extensively used to study the behavior of triglycerides and fatty acids in various systems. For example, MD simulations have been employed to investigate the properties of lipid bilayers containing different fatty acids, revealing insights into membrane fluidity and lipid packing. biorxiv.org They have also been used to study the interactions of fatty acids with proteins, such as the allosteric activation mechanism of enzymes by fatty acids. nih.gov

Applying MD simulations to this compound could involve simulating its behavior in an aqueous environment to understand its self-assembly or interaction with other molecules. Simulations could also model this compound within a model cell membrane to investigate its partitioning behavior or its potential interactions with membrane proteins. Coarse-grained MD simulations, which simplify the representation of molecules, could be used to explore the collective behavior of multiple this compound molecules or their interactions within larger biological systems. researchgate.netnih.gov

In Silico Prediction of Metabolic Pathways and Products

In silico prediction of metabolic pathways and products involves using computational tools and databases to forecast how a compound is likely to be metabolized in a biological system. waters.comnih.gov These methods are valuable in the early stages of research for identifying potential metabolites and understanding a compound's metabolic fate. nih.govnews-medical.net

This compound is known to be metabolized differently from conventional fats, leading to its reduced caloric value. smolecule.com In silico tools can be used to predict the potential metabolic transformations of this compound, focusing on the hydrolysis of its ester bonds by lipases. These tools often utilize databases of known metabolic reactions and enzymatic transformations to predict possible metabolic products. waters.com While specific in silico metabolism studies on this compound were not detailed in the search results, the general approaches described, which involve predicting sites of metabolism and potential metabolic pathways, are applicable. news-medical.netoptibrium.com

Predictive software can analyze the chemical structure of this compound to identify potential sites vulnerable to enzymatic attack, such as the ester linkages. optibrium.com By considering the enzymes involved in lipid metabolism, in silico methods could predict the fatty acids (caprylic acid, capric acid, and behenic acid) and glycerol (B35011) as the primary metabolic products of this compound hydrolysis. nih.govnih.gov Advanced in silico workflows can integrate these predictions with experimental data to provide a more comprehensive understanding of the metabolic fate of a compound. waters.comnews-medical.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Hypothetical Activities

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build predictive models that correlate the chemical structure of compounds with their biological activities or properties. osti.govnih.gov QSAR models are based on the principle that the activity of a compound is related to its molecular structure and physicochemical properties. osti.gov These models can be used to predict the potential activities of new or untested compounds, including hypothetical activities for compounds like this compound.

While the primary application of this compound has been as a reduced-calorie fat substitute, QSAR modeling could theoretically be applied to explore potential hypothetical biological activities based on its structural similarity to other lipids or compounds with known activities. QSAR models typically use a set of molecular descriptors that capture different aspects of a molecule's structure and properties, such as electronic, steric, and lipophilicity parameters. researchgate.net These descriptors are then correlated with experimental activity data using statistical or machine learning techniques. researchgate.netmdpi.com

To apply QSAR to this compound for hypothetical activities, a relevant dataset of structurally related compounds with known activities would be required. For example, if exploring potential interactions with lipid-binding proteins, a dataset of various lipids and their binding affinities could be used to build a QSAR model. The molecular descriptors of this compound would then be calculated and used with the developed QSAR model to predict its potential binding affinity or other relevant activity. nih.gov The accuracy of such predictions depends heavily on the quality and relevance of the training data and the applicability domain of the model. osti.gov

Cheminformatics and Data Mining for this compound Research Literature

Cheminformatics is an interdisciplinary field that applies computational and informational techniques to chemical problems. univ.kiev.uaresearchgate.net Cheminformatics and data mining approaches are essential for managing, analyzing, and extracting valuable insights from the vast amount of chemical and biological data available, including research literature related to compounds like this compound. researchgate.netresearchgate.net

Data mining techniques can be applied to scientific databases and research articles to identify trends, relationships, and relevant information pertaining to this compound. This can involve extracting information about its synthesis, properties, applications, and any reported studies, including theoretical or computational investigations. researchgate.net Databases like PubChem serve as valuable resources for cheminformatics research, providing access to chemical structures, properties, and links to relevant literature and biological assay data. nih.govresearchgate.netwikipedia.org

Cheminformatics tools can be used to search for this compound and structurally similar compounds within large databases, facilitating the identification of related research. researchgate.net Text mining techniques can be applied to research articles to extract specific information, such as reported experimental conditions, computational methods used, or observed properties. researchgate.net By applying cheminformatics and data mining to the this compound research landscape, researchers can gain a comprehensive overview of existing knowledge, identify gaps in research, and uncover potential new avenues for investigation, including further computational and theoretical studies. univ.kiev.ua

Future Directions and Emerging Research Avenues

Integration with Advanced Omics Technologies (e.g., Lipidomics, Fluxomics) in Research

The application of advanced omics technologies, such as lipidomics and fluxomics, holds significant promise for a deeper understanding of Caprenin's metabolic fate and effects at a molecular level. Lipidomics, which involves the comprehensive analysis of lipids within a biological system, can provide detailed insights into how this compound is digested, absorbed, and metabolized, as well as its impact on endogenous lipid profiles. amc.nluniversiteitleiden.nlnih.govcas.czsci-hub.se Given that this compound is a structured triglyceride with specific fatty acid positioning, lipidomics can help elucidate the positional specificity of enzymatic hydrolysis and the subsequent metabolic pathways of its constituent fatty acids. mattioli1885journals.comcerealsgrains.orgnih.gov

Fluxomics, which studies the rates of metabolic reactions, can complement lipidomics by quantifying the flow of metabolites through relevant pathways after this compound consumption. amc.nlcas.cz This can reveal how this compound influences fatty acid oxidation, energy production, and the synthesis of other lipids. universiteitleiden.nlcas.cz Integrating data from lipidomics and fluxomics can provide a holistic view of this compound's interaction with cellular metabolism, potentially identifying specific metabolic targets or revealing previously unknown biological activities. cas.czsci-hub.se Such integrated omics approaches are increasingly used to understand complex metabolic processes and disease progression, offering a powerful toolkit for this compound research. universiteitleiden.nlnih.govsci-hub.se

Development of Novel Research Probes and Biosensors for this compound

The development of novel research probes and biosensors specific for this compound and its metabolites could significantly enhance the ability to track its behavior in biological systems and food matrices. Biosensors are analytical devices that combine a biological recognition element with a transducer to detect specific substances. mdpi.comtarbaweya.org For this compound, this could involve developing probes that selectively bind to the intact triglyceride or its constituent fatty acids (caprylic, capric, and behenic acids). mattioli1885journals.comservice.gov.ukcerealsgrains.org

Electrochemical biosensors, for instance, offer potential for real-time, sensitive, and selective detection. mdpi.comnih.gov Research probes could be designed to monitor this compound's presence and concentration in various tissues, bodily fluids, or food products. This would be invaluable for studying its absorption kinetics, distribution, and metabolism in vivo, as well as for quality control and detection in food applications. mdpi.com Advances in nanotechnology are contributing to the development of highly sensitive biosensors and probes, which could be leveraged for this compound research. mdpi.comresearchgate.netresearchgate.net

Exploration of Unconventional Biological Targets in Model Systems

While this compound was initially studied for its reduced caloric value due to the partial absorption of behenic acid, future research could explore its effects on unconventional biological targets in various model systems. service.gov.ukcerealsgrains.orgwikipedia.org This could involve investigating its interactions with specific receptors, enzymes, or signaling pathways that are not directly related to its caloric content or traditional fat metabolism. Given the unique combination of medium- and long-chain fatty acids in this compound, it may exert distinct biological effects compared to conventional fats or simple mixtures of its constituent fatty acids. mattioli1885journals.comnih.gov

Model systems, such as cell cultures, organoids, or genetically modified organisms, can be used to systematically investigate these potential interactions. This could lead to the discovery of novel physiological effects, such as modulation of gut microbiota composition or activity, influence on specific gene expression profiles, or interactions with the endocrine system. tandfonline.com Research into structured lipids, in general, is exploring their potential biological functions beyond just providing energy. mattioli1885journals.comnih.govmdpi.com

Interdisciplinary Research with Material Science and Nanotechnology for this compound-based Systems

Interdisciplinary research combining this compound with material science and nanotechnology can lead to the development of novel this compound-based systems with enhanced functionalities. Nanotechnology, which deals with materials at the nanoscale, offers opportunities to modify the physical and chemical properties of this compound. researchgate.netnih.govbioline.org.brfoodpolitics.comcsic.es

This could involve encapsulating this compound in nanoparticles or nanoemulsions to improve its bioavailability, control its release in the digestive system, or protect it from degradation. nih.govcsic.es Nanomaterials could also be used to create this compound-loaded delivery systems for targeted applications. researchgate.netnih.gov In material science, this compound's unique melting profile and solid fat content could be leveraged in developing novel food structures or functional materials. mattioli1885journals.commdpi.com For example, it could be incorporated into oleogels or other structured systems to create reduced-fat products with desirable textural properties. mdpi.commdpi.com Nanotechnology and material science approaches have shown promise in improving the properties and applications of various food components and bioactive agents. researchgate.netnih.govbioline.org.brfoodpolitics.comcsic.es

Sustainable Production Methods Research for this compound and Analogues

Research into sustainable production methods for this compound and its analogues is crucial for its long-term viability and potential widespread use. This compound is currently manufactured through a chemical transesterification process using oils like coconut, palm kernel, and rapeseed oil. mattioli1885journals.com Exploring more sustainable approaches could involve developing enzymatic methods, which are often considered more environmentally friendly due to milder reaction conditions and reduced waste. aocs.orgulisboa.pt

Furthermore, research could focus on utilizing alternative, renewable feedstocks for the production of the constituent fatty acids, particularly behenic acid, capric acid, and caprylic acid. mattioli1885journals.comwarf.org This could include exploring microbial fermentation of carbohydrates or utilizing agricultural waste products as sustainable sources. warf.orgresearchgate.net Developing efficient and environmentally conscious production methods will be essential for scaling up this compound production and minimizing its environmental footprint. aocs.orgwarf.orgnih.gov

Q & A

Q. What are the key structural and metabolic characteristics of Caprenin that differentiate it from conventional triglycerides?

this compound (1-caproyl-2-capryl-3-behenoyl glycerol) is a structured triglyceride containing medium-chain (C8:0 caprylic acid, C10:0 capric acid) and very-long-chain (C22:0 behenic acid) fatty acids. Its unique metabolic profile arises from the differential absorption rates of its fatty acids: medium-chain fatty acids undergo rapid β-oxidation, while behenic acid is poorly absorbed, contributing to its lower caloric value (~19.25 kJ/g vs. ~37.7 kJ/g for standard fats). Methodologically, in vitro digestion models (e.g., simulated intestinal fluid protocols) and in vivo tracer studies using isotopically labeled this compound can quantify absorption efficiency .

Q. What enzymatic strategies are employed in the synthesis of this compound, and how can reaction conditions be standardized?

this compound is synthesized via a two-step enzymatic process:

Chemical synthesis : Formation of 1(3)-monobehenin from behenic acid and glycerol under controlled hydration conditions.

Enzymatic interesterification : Incorporation of medium-chain fatty acids using Geotrichum candidum lipase, which selectively esterifies the remaining hydroxyl groups. Optimal conditions include 50°C, 5.5% initial water content, and solvent-free systems to achieve >75% purity. Standardization requires monitoring reaction kinetics (e.g., HPLC for fatty acid positional distribution) and enzyme activity assays (e.g., pH-stat titration) .

Q. How can researchers validate the thermal stability of this compound for applications requiring high-temperature processing?

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are critical for assessing this compound’s melting profile (reported melting point: ~45–50°C). Methodological steps include:

  • Heating rates of 5–10°C/min under inert atmospheres to prevent oxidation.
  • Comparison with control triglycerides (e.g., tristearin) to benchmark stability.
  • Reproducibility testing across multiple batches to account for variability in fatty acid composition .

Advanced Research Questions

Q. How can contradictions in this compound’s reported energy yield be resolved across in vitro and in vivo studies?

Discrepancies arise from differences in study models:

  • In vitro : Simulated digestion may overestimate behenic acid absorption due to incomplete representation of gut microbiota or biliary secretion.
  • In vivo : Human trials using double-blind, crossover designs with indirect calorimetry can measure actual energy expenditure.
    Methodological recommendation: Combine breath hydrogen tests (to detect unabsorbed fatty acids) with stable isotope tracers (e.g., 13C-labeled this compound) to quantify oxidation rates .

Q. What experimental designs are optimal for comparing this compound’s metabolic effects with other structured lipids (e.g., MLCTs)?

A randomized controlled trial (RCT) framework should include:

  • Population stratification : Healthy vs. metabolic syndrome cohorts to assess lipid-handling variability.
  • Dosage standardization : Isoenergetic replacement of dietary fats (e.g., 20% total fat intake as this compound vs. MLCTs).
  • Outcome metrics : Plasma lipidomics (LC-MS), hepatic gene expression (RNA-seq), and fecal fat excretion (gravimetric analysis).
  • Statistical power : Pre-study power analysis to determine sample size, accounting for inter-individual variability in lipid absorption .

Q. How can enzymatic synthesis of this compound be optimized to minimize by-products like LLL and LLM triglycerides?

Strategies include:

  • Substrate engineering : Adjusting the molar ratio of medium-chain fatty acids (C8/C10) to glycerol (1:3–1:5) to favor mono- and diacylglycerol intermediates.
  • Immobilized enzymes : Use of lipase-coated magnetic nanoparticles for easier recovery and reuse.
  • Process optimization : Response surface methodology (RSM) to model variables (temperature, pH, agitation) and predict yield. Validation via MALDI-TOF mass spectrometry for triglyceride profiling .

Q. What analytical methods are most robust for detecting this compound in complex matrices (e.g., food products or biological samples)?

  • Lipid extraction : Folch method with chloroform-methanol (2:1 v/v) to isolate triglycerides.
  • Chromatography : Reverse-phase HPLC with evaporative light scattering detection (ELSD) or high-resolution mass spectrometry (HRMS) for precise quantification.
  • Data interpretation : Normalize peak areas to internal standards (e.g., triheptadecanoin) and validate with spiked recovery tests (80–120% acceptable range) .

Methodological Best Practices

  • Reproducibility : Document reaction conditions (e.g., enzyme lot numbers, solvent purity) per ’s guidelines for replicability .
  • Data reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw lipidomic datasets in repositories like MetaboLights .
  • Ethical compliance : For human trials, ensure IRB approval and informed consent, aligning with ’s participant selection criteria .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.